molecular formula C18H25BFNO3 B13722470 N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13722470
M. Wt: 333.2 g/mol
InChI Key: OBUCTVXBUJULSC-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative characterized by a cyclopentylamine substituent on the benzamide nitrogen, a fluorine atom at the 5-position of the benzene ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 2-position. This compound (Catalog Number PN-0992) is synthesized with 95% purity and is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or building block for Suzuki-Miyaura cross-coupling reactions due to its boronate functionality . Its molecular formula is C₁₉H₂₆BFNO₃, with a molecular weight of 353.23 g/mol .

Properties

Molecular Formula

C18H25BFNO3

Molecular Weight

333.2 g/mol

IUPAC Name

N-cyclopentyl-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)15-10-9-12(20)11-14(15)16(22)21-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,21,22)

InChI Key

OBUCTVXBUJULSC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 5-fluoro-2-iodobenzamide with cyclopentylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, amine derivatives, and substituted benzamides .

Scientific Research Applications

N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The dioxaborolane ring plays a crucial role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are summarized below, highlighting key differences in substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Analogous Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
N-Cyclopentyl-5-fluoro-2-(tetramethyl-dioxaborolan-2-yl)benzamide (Target) C₁₉H₂₆BFNO₃ 353.23 Cyclopentyl, 5-F, 2-boronate Pharmaceutical intermediates, cross-coupling
N-Benzyl-2-chloro-5-(tetramethyl-dioxaborolan-2-yl)benzamide C₂₀H₂₃BClNO₃ 371.68 Benzyl, 2-Cl, 5-boronate Suzuki coupling precursors
N,N-Diisopropyl-2-(tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)benzamide C₁₉H₂₈BF₃NO₃ 398.24 Diisopropyl, 5-CF₃, 2-boronate Agrochemical research
N-Ethyl-2-fluoro-5-(tetramethyl-dioxaborolan-2-yl)benzamide C₁₅H₂₁BFNO₃ 301.15 Ethyl, 2-F, 5-boronate High-purity building block (97%)
3-Nitro-N-phenyl-5-(tetramethyl-dioxaborolan-2-yl)benzamide C₁₉H₂₂BN₂O₅ 366.20 Phenyl, 3-NO₂, 5-boronate Industrial and scientific research

Key Comparative Insights:

Electron-withdrawing groups (e.g., 5-CF₃ in , 3-NO₂ in ) increase electrophilicity of the boronate, accelerating cross-coupling reactions but may reduce solubility. Halogen substituents (5-F in the target compound vs. 2-Cl in ) influence electronic properties and binding affinity in enzyme-targeted molecules .

Applications :

  • Compounds with trifluoromethyl groups (e.g., ) are prevalent in agrochemicals due to their resistance to metabolic degradation .
  • Nitro- and fluoro-substituted benzamides (e.g., ) are explored as kinase inhibitors or PET tracer precursors .

Synthetic Utility: All analogs serve as boron donors in Suzuki-Miyaura couplings (e.g., with aryl halides or triflates) for constructing biaryl systems . The tetramethyl-dioxaborolan group in these compounds offers superior stability over unprotected boronic acids, enabling long-term storage .

Physicochemical Properties :

  • Lipophilicity : The cyclopentyl group (LogP ~3.5 estimated) increases hydrophobicity compared to benzyl (LogP ~3.0) or ethyl (LogP ~2.2) analogs, affecting bioavailability .
  • Solubility : Polar substituents (e.g., nitro in ) improve aqueous solubility but may compromise membrane permeability.

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